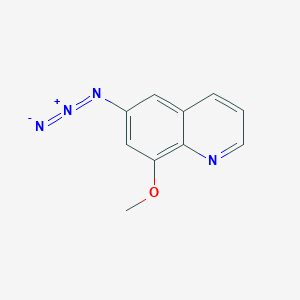

6-Azido-8-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

88609-18-1 |

|---|---|

Molecular Formula |

C10H8N4O |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

6-azido-8-methoxyquinoline |

InChI |

InChI=1S/C10H8N4O/c1-15-9-6-8(13-14-11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |

InChI Key |

RNNHYYWRRGAFHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)N=[N+]=[N-])C=CC=N2 |

Origin of Product |

United States |

Nitration of 8 Methoxyquinoline:

The nitration of 8-methoxyquinoline (B1362559) to form 6-nitro-8-methoxyquinoline is a crucial initial step. The regioselectivity of this reaction is influenced by the directing effects of the methoxy (B1213986) group and the quinoline (B57606) nitrogen. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The temperature and reaction time are key parameters to control to avoid over-nitration or side reactions, which can decrease the yield of the desired 6-nitro isomer.

Reduction of 6 Nitro 8 Methoxyquinoline:

The reduction of the nitro group to an amino group to form 6-amino-8-methoxyquinoline can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The choice of reducing agent and reaction conditions can impact the purity and yield of the resulting amine. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Chemical Reactivity and Mechanistic Investigations of 6 Azido 8 Methoxyquinoline

Photo-induced Ring Expansion Reactions to Azepines

Photolysis of 6-Azido-8-methoxyquinoline initiates a cascade of events leading to the formation of expanded ring systems known as azepines. This transformation is a key feature of its reactivity profile.

Irradiation of this compound in a methanol-potassium methoxide (B1231860) solution results in the formation of the corresponding dimethoxypyridoazepine in excellent yield. evitachem.comrsc.org This reaction is analogous to the ring expansion observed for its isomer, 8-azido-6-methoxyquinoline (B14609115), which also produces a dimethoxypyridoazepine under similar conditions. evitachem.comrsc.org

The presence and position of the methoxy (B1213986) group on the quinoline (B57606) ring significantly influence the outcome of the photo-induced ring expansion. While direct studies on the stereoelectronic effects of the 8-methoxy group in 6-azidoquinoline (B1653900) are not extensively detailed, the influence of a methoxy group at the 6-position on 8-azidoquinoline (B1280395) has been shown to be significant. rsc.org This substitution enhances the yields of 9-alkylamino-5H-pyrido[2,3-c]azepines from the photo-induced ring expansion in primary amines and, for the first time, induces ring expansion in secondary amines. rsc.org This suggests that the electron-donating nature of the methoxy group plays a crucial role in stabilizing intermediates and directing the reaction pathway.

The choice of solvent and base is critical for achieving high yields in the ring expansion reaction. Optimum conditions for the ring expansion of the parent 8-azidoquinoline to 9-methoxy-5H-pyrido[2,3-c]azepine were found using a methanol-potassium methoxide solution. rsc.org Under these same conditions, both this compound and 8-azido-6-methoxyquinoline undergo ring expansion to their respective dimethoxypyridoazepines in excellent yields. rsc.org The alkoxide-alcohol system serves not only as the solvent but also as a nucleophile that is incorporated into the final azepine product.

The photolysis of organic azides is widely understood to proceed through the formation of highly reactive nitrene intermediates. sciencemadness.org Upon irradiation, this compound is expected to extrude molecular nitrogen to form a singlet nitrene, which can then intersystem cross to a more stable triplet nitrene. researchgate.netamazonaws.com These nitrene species are key to the subsequent ring expansion. The triplet nitrene is a diradical that can undergo complex rearrangements, including ring expansion to a seven-membered cumulene, which then leads to the final azepine product. amazonaws.com Spectroscopic studies, such as ESR and UV-visible spectroscopy, have been instrumental in detecting and characterizing these transient nitrene intermediates in related systems. researchgate.net

While ring expansion is the predominant pathway for aryl azides under photolytic conditions, competitive reactions can occur. amazonaws.com Arylnitrenes can also undergo ring contraction and ring-opening to form nitriles. amazonaws.com For instance, the photolysis of some aryl azides can lead to the formation of ring-opened nitrile products via a diradical intermediate. amazonaws.com In the case of quinoline-based azides, the position of the azido (B1232118) group and the reaction conditions can influence the product distribution. For example, the photolysis of 3-azidoquinoline (B1337642) leads to 3-cyanoindole (B1215734) in high yield through a ring-opening mechanism of the initially formed nitrene. researchgate.net

Formation of Dimethoxypyridoazepine Derivatives

Azide-Alkyne Cycloaddition (Click Chemistry) of this compound

Beyond photochemistry, the azide (B81097) functional group of this compound enables its participation in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of "click chemistry". This reaction, often catalyzed by copper(I), forms a stable 1,2,3-triazole ring, linking the quinoline moiety to another molecule containing a terminal alkyne. evitachem.combroadpharm.com

The mechanism involves the coordination of the copper(I) catalyst to the azide, activating it for nucleophilic attack by the alkyne. evitachem.com This is followed by cyclization to form the triazole product. The reaction is known for its high efficiency, regioselectivity (predominantly forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups. researchgate.net This reactivity allows for the straightforward synthesis of complex molecules by joining molecular fragments, a strategy widely used in drug discovery and materials science. mdpi.comacs.org

Table of Research Findings on the Reactivity of this compound

| Reaction Type | Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Photo-induced Ring Expansion | This compound | Methanol (B129727), Potassium Methoxide, Irradiation | Dimethoxypyridoazepine | Excellent | evitachem.comrsc.org |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Azido-6-methoxyquinoline |

| Dimethoxypyridoazepine |

| 9-Alkylamino-5H-pyrido[2,3-c]azepine |

| 8-Azidoquinoline |

| 9-Methoxy-5H-pyrido[2,3-c]azepine |

| 3-Azidoquinoline |

| 3-Cyanoindole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Bioorthogonal Tool

While CuAAC is a powerful tool, the cytotoxicity of copper has limited its application in living systems. nih.govnih.gov To address this, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. nih.govwikipedia.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. nih.gov This reaction is considered bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes. wikipedia.orggoldchemistry.com

The azide group of this compound makes it a suitable partner for SPAAC reactions. By reacting with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), this quinoline derivative can be conjugated to biomolecules or used in live-cell imaging applications. The rate of SPAAC is highly dependent on the structure of the cyclooctyne. goldchemistry.com The development of various cyclooctyne reagents with enhanced reactivity and stability has expanded the utility of SPAAC in chemical biology. nih.govgoldchemistry.com The ability to attach the 8-methoxyquinoline (B1362559) moiety to biological targets via a stable triazole linkage using SPAAC opens up possibilities for developing targeted probes and therapeutic agents. nih.gov

Exploration of Other Azide-Involved Ligation Chemistries

Beyond cycloaddition reactions, the azide group of this compound can participate in other ligation chemistries. The Staudinger ligation, for example, involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap. nih.govsigmaaldrich.com This reaction forms a stable amide bond and was one of the first bioorthogonal reactions to be developed. nih.gov While often slower than modern click reactions, it remains a valuable tool in certain contexts. nih.gov

Other transformations of the azide group include the aza-Wittig reaction, where the azide reacts with a phosphine (B1218219) to form an aza-ylide, which can then react with a carbonyl compound to form an imine. kit.edu Additionally, azides can undergo reduction to the corresponding amine, providing a synthetic route to 6-amino-8-methoxyquinoline. The versatility of the azide group makes this compound a valuable building block for the synthesis of a wide range of quinoline derivatives with diverse functionalities and potential applications. kit.edu The choice of ligation chemistry depends on the desired final product and the specific requirements of the application, whether it be in materials science, medicinal chemistry, or bioorthogonal labeling. nih.govsigmaaldrich.com

Advanced Synthetic Applications of 6 Azido 8 Methoxyquinoline

Construction of Complex Polycyclic Heterocyclic Systems

The inherent reactivity of the azido (B1232118) group in 6-azido-8-methoxyquinoline provides a direct pathway to novel and complex polycyclic heterocyclic frameworks through intramolecular cyclization and rearrangement reactions.

A significant application of this compound is its use in the synthesis of pyrido[2,3-c]azepines, a class of seven-membered nitrogen-containing heterocyclic compounds. The formation of this expanded ring system is achieved through a photo-induced ring expansion reaction. rsc.org

When this compound is subjected to photolysis in a solution of methanol (B129727) containing potassium methoxide (B1231860), it undergoes a smooth and high-yield transformation. rsc.org This process involves the photochemical generation of a highly reactive nitrene intermediate from the azide (B81097) group. The adjacent electron-rich benzene (B151609) ring of the quinoline (B57606) system then participates in a ring expansion cascade, ultimately leading to the formation of a dimethoxypyridoazepine. Specifically, the reaction of this compound under these conditions yields the corresponding dimethoxypyrido[2,3-c]azepine in excellent yields. rsc.org The presence of the 8-methoxy group is crucial as it influences the electronic properties of the quinoline ring, facilitating the desired rearrangement pathway.

| Starting Material | Reaction Conditions | Product | Yield |

| This compound | Photolysis, Methanol/Potassium Methoxide | Dimethoxypyrido[2,3-c]azepine | Excellent rsc.org |

| 8-Azidoquinoline (B1280395) | Photolysis, Methanol/Potassium Methoxide | 9-Methoxy-5H-pyrido[2,3-c]azepine | - |

| 8-Azido-6-methoxyquinoline (B14609115) | Photolysis, Methanol/Potassium Methoxide | Dimethoxypyrido[2,3-c]azepine | Excellent rsc.org |

This table summarizes the photo-induced ring expansion reactions of various azidoquinolines.

The methoxy-substituted pyridoazepines synthesized from this compound serve as valuable intermediates for further derivatization. A key transformation is their conversion into pyridoazepinones, which introduces a carbonyl functional group into the seven-membered ring. This conversion typically involves a two-step process: selective demethylation of the methoxy (B1213986) group on the azepine ring followed by oxidation of the resulting hydroxyl group.

Standard ether cleavage reagents, such as boron tribromide (BBr₃) or strong acids, can be employed for the demethylation step. The subsequent oxidation of the intermediate hydroxypyridoazepine to the corresponding pyridoazepinone can be achieved using a variety of common oxidizing agents, such as chromium-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. The introduction of the ketone functionality provides a new reactive site for further molecular elaboration, enabling the synthesis of a diverse library of related polycyclic structures.

Generation of Quinoline-Triazole Hybrid Architectures

The azide functionality of this compound is an ideal handle for engaging in one of the most powerful and reliable reactions in modern chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". organic-chemistry.org This reaction allows for the covalent linking of the quinoline scaffold to a vast array of other molecular fragments, leading to the generation of novel quinoline-triazole hybrid architectures.

Click chemistry provides a highly efficient and modular approach for constructing complex molecules. nih.govmdpi.com The reaction involves the [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne. This process is characterized by its high yield, simple reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally reliable. organic-chemistry.org

The quinoline-triazole hybrids generated via click chemistry serve as versatile scaffolds for further functionalization, enabling the creation of highly complex and multifunctional molecular systems. The alkyne partner used in the click reaction can be pre-functionalized with various chemical groups or can carry a reactive handle for post-synthetic modifications.

This strategy allows for the integration of the quinoline-triazole unit into larger and more complex molecular frameworks. For example, researchers have successfully synthesized quinoline-triazole hybrids appended to other biologically relevant scaffolds. frontiersin.orgnih.gov This approach of molecular hybridization aims to combine the chemical properties of different pharmacophores into a single molecule. nih.gov Furthermore, the triazole-linked quinoline scaffold can be conjugated to organometallic complexes, such as those containing rhenium and manganese, to create novel bimetallic structures with unique properties. nih.gov This highlights the robustness of the triazole linker and the utility of this compound as a building block for advanced materials and complex molecular design.

This compound as a Precursor in Diverse Synthetic Transformations

Beyond ring expansion and click chemistry, the azide group in this compound enables a variety of other important synthetic transformations. The versatility of the azide functional group makes this compound a valuable starting material for accessing a range of quinoline derivatives.

One of the most fundamental transformations is the reduction of the azide to a primary amine. This reaction can be achieved cleanly and efficiently using various methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (B44618) followed by hydrolysis (the Staudinger Ligation). The resulting 6-amino-8-methoxyquinoline is a key intermediate in its own right, serving as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives, as well as a building block in the synthesis of dyes and other functional materials.

Furthermore, as seen in the formation of pyridoazepines, the azide can generate a nitrene intermediate upon thermal or photochemical activation. rsc.org While this reactivity can be channeled into specific ring-expansion pathways, it can also be exploited for other reactions, such as C-H insertion or cycloaddition reactions with other unsaturated systems, offering pathways to other novel heterocyclic structures. The rich chemistry of the azide group ensures that this compound will continue to be a valuable and versatile precursor in the field of synthetic organic chemistry.

Future Research Trajectories and Perspectives for 6 Azido 8 Methoxyquinoline Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of azidoquinolines traditionally involves the nucleophilic substitution of a corresponding halo-quinoline with sodium azide (B81097), often in polar aprotic solvents like DMF at elevated temperatures. evitachem.comekb.eg A primary future objective will be the development of greener, more efficient synthetic protocols for 6-azido-8-methoxyquinoline.

Future research should focus on:

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers enhanced safety, particularly when working with potentially explosive azides, by minimizing the volume of reactive intermediates at any given time. It also allows for precise control over reaction parameters, often leading to higher yields and purity.

Alternative Solvents: Investigating the use of more environmentally benign solvents, such as ionic liquids, deep eutectic solvents, or even water-based systems using micellar catalysis, to replace traditional volatile organic compounds. acs.org For instance, the use of d-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) in water has proven effective for related quinoline (B57606) syntheses. acs.org

A comparison of potential synthetic approaches is outlined below:

| Methodology | Potential Advantages | Key Research Challenge |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Scale-up limitations, ensuring uniform heating. |

| Transition-Metal Catalysis | High efficiency, potential for direct C-H functionalization. | Catalyst cost and removal, substrate scope. |

| Flow Chemistry | Enhanced safety, precise control, scalability. | Initial setup cost, potential for clogging. |

| Micellar Catalysis in Water | Environmentally friendly, reduced use of organic solvents. acs.org | Substrate solubility, catalyst/surfactant recycling. |

Exploration of Unprecedented Reactivity Modes of the Azido-Quinoline Moiety

The azido (B1232118) group is renowned for its diverse reactivity, including cycloadditions, reductions, and reactions involving nitrene intermediates. The interplay between the azide, the electron-donating methoxy (B1213986) group, and the quinoline ring system in this compound opens up possibilities for novel transformations.

Future research trajectories include:

Photochemical Ring Expansion: 8-Azidoquinolines are known to undergo photo-induced ring expansion to form pyridoazepines. rsc.org Investigating the photochemical behavior of this compound is a logical next step. It has been shown that irradiation of this compound in a methanol-potassium methoxide (B1231860) solution can yield the corresponding dimethoxypyridoazepine. evitachem.comrsc.org Further studies could explore the scope of this reaction with different nucleophiles and its quantum yield.

Intramolecular Cycloadditions: Designing substrates where an alkyne, alkene, or nitrile is tethered to the quinoline core could enable novel intramolecular cycloaddition reactions with the 6-azido group, leading to complex, fused heterocyclic systems. rsc.org

Dual Synthon Strategies: Vinyl azides have been used as "dual synthons" in reactions that proceed via cleavage of both C=C and C-N bonds. acs.org Exploring whether this compound can be induced to act in a similar multifaceted manner in multicomponent reactions would be a groundbreaking area of research.

Metal-Catalyzed Nitrene Transfer: Beyond simple reduction, the in situ-generated nitrene from this compound could be harnessed in metal-catalyzed C-H amination or cyclopropanation reactions, providing direct routes to valuable functionalized quinolines.

Integration into Advanced Functional Material Synthesis

The unique electronic and photophysical properties of the quinoline ring system make its derivatives promising candidates for functional materials. evitachem.com The azido group provides a perfect anchor point for "clicking" these molecules onto polymers, surfaces, or other molecular scaffolds.

Key areas for future exploration are:

"Click" Chemistry for Polymer Functionalization: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction. nih.gov this compound can be readily "clicked" onto alkyne-functionalized polymers to create materials with tailored properties, such as fluorescent sensors, organic light-emitting diodes (OLEDs), or antimicrobial surfaces. evitachem.comnih.gov

Fluorescent Chemosensors: 8-Hydroxyquinoline derivatives are well-known fluorescent chemosensors for metal ions. nih.gov By converting the azide of this compound into a triazole ring bearing a chelating group, new selective and sensitive fluorescent probes for specific metal ions could be developed. The methoxy group's electronic influence on the quinoline's fluorescence properties would be a key aspect to study.

Photo-crosslinking Agents: The azide group can be photolytically converted into a highly reactive nitrene, which can insert into C-H or N-H bonds. This reactivity can be exploited to use this compound as a photo-crosslinking agent to modify the surfaces of materials or to create stable polymer networks.

High-Throughput Screening and Combinatorial Library Design in Organic Synthesis

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized drug discovery and materials science by enabling the rapid synthesis and evaluation of large numbers of compounds. uomustansiriyah.edu.iqrroij.com The versatility of the azido group makes this compound an ideal building block for creating diverse chemical libraries.

Future directions in this area include:

Library Synthesis via CuAAC: A library of diverse 1,2,3-triazole-substituted quinolines can be rapidly synthesized in parallel by reacting this compound with a wide array of terminal alkynes in microtiter plates. uomustansiriyah.edu.iq This approach allows for the systematic exploration of the chemical space around the quinoline core.

Multi-Component Reactions (MCRs): Designing novel MCRs that incorporate this compound is a promising strategy. For example, Ugi-azide reactions can combine an amine, an aldehyde, an isocyanide, and an azide in a single step to produce complex tetrazole derivatives. mdpi.com Adapting such reactions for this compound could generate libraries of structurally complex and diverse molecules.

Development of FRET-based HTS: Fluorescence Resonance Energy Transfer (FRET) can be used as a high-throughput assay to screen for successful coupling reactions. acs.org By designing a fluorescent alkyne partner, its successful "click" reaction with non-fluorescent this compound could be monitored by a change in fluorescence, allowing for rapid catalyst and reaction condition optimization.

| Combinatorial Strategy | Potential Library Type | Key Advantage |

| CuAAC with Diverse Alkynes | 1-(Quinolin-6-yl)-1,2,3-triazoles | High reaction efficiency and modularity. nih.gov |

| Ugi-Azide Reaction | Tetrazole-quinoline hybrids | High structural complexity from simple inputs. mdpi.com |

| Staudinger Ligation | Amide-linked quinoline conjugates | Bio-orthogonal reaction for biological applications. researchgate.net |

In-depth Spectroscopic and Computational Studies of Transient Intermediates

The reactions of azides often proceed through highly reactive, short-lived intermediates like nitrenes. A deep understanding of these species is crucial for controlling reaction outcomes and designing new transformations. A combination of advanced spectroscopic techniques and computational chemistry will be essential.

Future research should focus on:

Matrix Isolation Spectroscopy: By generating the singlet nitrene from this compound photolytically or thermally in an inert gas matrix at cryogenic temperatures, its spectroscopic properties (IR, UV-Vis) can be studied directly, providing valuable data to benchmark computational models.

Time-Resolved Spectroscopy: Techniques like laser flash photolysis can be used to study the kinetics of the nitrene's reactions (e.g., ring expansion, insertion, or intersystem crossing to the triplet state) in solution on the nanosecond to microsecond timescale.

Advanced Computational Modeling: Density Functional Theory (DFT) and higher-level ab initio methods will be used to map the potential energy surfaces of the reactions of this compound. researchgate.net This can help predict the feasibility of different reaction pathways, understand the electronic structure of transient intermediates, and interpret experimental spectroscopic data. researchgate.net For example, calculations can predict the charge distribution on the azido group and how it influences reactivity. researchgate.net

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Azido-8-methoxyquinoline, and what analytical methods confirm its purity?

- Methodological Answer : The synthesis typically involves introducing the azido group into a pre-functionalized methoxyquinoline scaffold. For example, 6-methoxyquinoline derivatives can undergo diazotization or nucleophilic substitution using sodium azide under controlled conditions (e.g., THF reflux with Et₃N as a base) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is common. Analytical confirmation includes:

- ¹H/¹³C NMR : To verify the absence of residual solvents and confirm substitution patterns (e.g., methoxy and azido group integration) .

- GC-MS/HPLC : To assess purity (>98%) and detect byproducts .

- Melting Point : Compare observed values (e.g., 18–20°C for 6-methoxyquinoline) with literature to identify impurities .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Compliance : While 6-methoxyquinoline derivatives are generally non-hazardous per GHS classification, azido groups pose explosion risks under heat or friction .

- Handling : Use blast shields, avoid metal spatulas, and store in amber glass at ≤4°C. Conduct small-scale reactions (<1 g) in fume hoods.

- Waste Disposal : Quench azides with aqueous NaNO₂/HCl before disposal to prevent accumulation .

Q. How does the presence of the azido group influence the compound’s spectroscopic characteristics?

- Methodological Answer :

- IR Spectroscopy : The azido group exhibits a strong absorption band near 2100–2200 cm⁻¹ (N₃ stretch) .

- NMR : The electron-withdrawing azido group deshields adjacent protons, causing downfield shifts (e.g., quinoline H-5 and H-7 protons) .

- UV-Vis : Increased conjugation from the azido group may shift λmax compared to non-azido analogs (e.g., 6-methoxyquinoline at ~315 nm) .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of azido groups in methoxyquinoline derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy or amino groups) using trimethylsilyl chloride or Boc anhydride to direct azidation to the desired position .

- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise functionalization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance azide nucleophilicity for SNAr reactions on halogenated precursors .

Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources .

- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT for cytotoxicity) with internal controls .

- Structural Confirmation : Re-synthesize disputed compounds and re-analyze via X-ray crystallography (as in ) to rule out isomerism or impurities .

Q. How can computational methods predict the reactivity of the azido group in nucleophilic or click chemistry applications?

- Methodological Answer :

- DFT Calculations : Model transition states for azide-alkyne cycloaddition to predict reaction kinetics and regioselectivity .

- Molecular Dynamics : Simulate solvation effects on azide stability in protic vs. aprotic solvents .

- Docking Studies : Evaluate steric/electronic effects of the azido group on target binding (e.g., enzyme active sites) .

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (>110°C for 6-methoxyquinoline derivatives) .

- Photodegradation : Expose to UV light (254–365 nm) and monitor via HPLC for azide decomposition products .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound via LC-MS over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.